![molecular formula C20H27N3O5S B2602913 1-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane CAS No. 1007025-38-8](/img/structure/B2602913.png)
1-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane
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Overview
Description
The compound “1-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane” is a complex organic molecule. It contains several functional groups including a methoxy group, an acetyl group, a pyrazole ring, and a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the acetyl group could potentially undergo reactions such as hydrolysis or reduction. The pyrazole ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups. Its melting and boiling points would depend on the strengths of intermolecular forces within the compound .Scientific Research Applications
Synthesis and Biological Evaluation
Research on pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, which share structural similarities with the specified compound, highlights their synthesis for antimicrobial and anti-inflammatory purposes. These compounds have been evaluated for their potential in treating bacterial and fungal infections, as well as for reducing inflammation (Kendre, Landge, & Bhusare, 2015). Such studies underscore the relevance of structural moieties similar to those in the specified compound for biomedical research and drug development.
Materials Science Applications
In materials science, the synthesis of polymers and copolymers incorporating sulfone and pyrazole units has been explored for their potential in fuel cell applications. For instance, poly(arylene ether sulfone)s with sulfonated side chains demonstrate high proton conductivity, suggesting their utility as proton exchange membranes in fuel cells (Kim, Robertson, & Guiver, 2008). Such materials research indicates the potential of incorporating sulfone and related functional groups for enhancing the properties of polymers for specific technological applications.
Azepane and Ionic Liquids
Research on azepane and its derivatives, including the synthesis of azepanium ionic liquids, presents another angle of scientific interest. Azepanium ionic liquids have shown promise due to their low viscosities, high conductivities, and wide electrochemical windows, making them attractive for applications in electrolytes and other areas requiring stable ionic liquids (Belhocine et al., 2011). This research suggests the utility of azepane derivatives in designing new materials for energy and environmental technologies.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-2-(4-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c1-15-20(29(25,26)22-12-6-4-5-7-13-22)16(2)23(21-15)19(24)14-28-18-10-8-17(27-3)9-11-18/h8-11H,4-7,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAUUNQTVWRLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)OC)C)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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